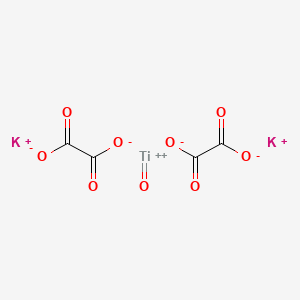

Potassium bis(oxalato)oxotitanate(IV) dihydrate

Description

Properties

IUPAC Name |

dipotassium;oxalate;oxotitanium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWHMHPXHWHWPX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2O9Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

Catalysis in Organic Synthesis

- Potassium bis(oxalato)oxotitanate(IV) dihydrate acts as a catalyst in several organic reactions. It facilitates oxidation and reduction processes, particularly in synthesizing carboxylic acids and their derivatives. The titanium center can act as a Lewis acid, enhancing substrate reactivity.

Analytical Chemistry

- This compound serves as an analytical reagent for detecting metal ions and performing titrations. Its ability to form stable complexes with various analytes enhances the sensitivity and selectivity of analytical methods.

Biological Applications

Bioimaging

- Research indicates that this compound may be utilized in bioimaging techniques due to its potential to enhance contrast in imaging modalities like MRI. Its titanium component can provide valuable insights into biological structures at the molecular level.

Drug Delivery Systems

- The compound has been investigated for its role in drug delivery, particularly for targeting specific tissues or cells. Its oxalate ligands can form complexes with therapeutic agents, improving their solubility and stability.

Medical Applications

Contrast Agent in MRI

- Ongoing studies are exploring the efficacy of this compound as a contrast agent in magnetic resonance imaging (MRI). Its biocompatibility and ability to enhance signal intensity make it a candidate for further research.

Industrial Applications

Mordant in Dyeing

- The compound is widely used as a mordant in the textile industry. It helps fix dyes onto fabrics, improving color fastness and stability. The interaction between the oxalate ligands and dye molecules forms stable complexes that enhance dye adherence.

Ceramics and Coatings

- In the ceramics industry, this compound is used as a precursor for synthesizing titanium dioxide (TiO₂) nanoparticles. These nanoparticles have applications in coatings, photocatalysis, and UV protection.

Data Tables

| Compound | Application | Key Features |

|---|---|---|

| This compound | Mordant in dyeing | Enhances dye fastness |

| Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) | Analytical reagent | Forms stable complexes |

| Potassium bis(oxalato)diaquochromate(III) | Mordant in dyeing | Used for fabric coloring |

Case Studies

-

Application in Textile Dyeing

- A study demonstrated that this compound significantly improved the color retention of cotton fabrics dyed with natural dyes. The mordanting process resulted in higher wash fastness ratings compared to untreated fabrics.

-

Use as a Bioimaging Agent

- Research published in Journal of Biomedical Imaging explored the use of this compound as a contrast agent for MRI. Results indicated enhanced imaging clarity and biocompatibility, suggesting potential for clinical applications.

-

Catalytic Properties

- In organic synthesis, this compound was evaluated for its catalytic efficiency in the oxidation of alcohols to aldehydes. The study found that it exhibited superior activity compared to conventional catalysts, highlighting its potential for industrial applications.

Mechanism of Action

The mechanism by which potassium bis(oxalato)oxotitanate(IV) dihydrate exerts its effects depends on its specific application. For example, in dyeing, it acts as a mordant by forming a complex with the dye molecules, which helps to fix the dye onto the fabric. In catalysis, it may facilitate reactions by providing a suitable environment for the reactants to interact.

Molecular Targets and Pathways Involved:

Dyeing: The oxalate ligands interact with the dye molecules, forming stable complexes.

Catalysis: The titanium center may act as a Lewis acid, activating substrates for further reactions.

Comparison with Similar Compounds

Structural and Compositional Analogues

Potassium Bis(oxalato)oxotitanate(IV) Hydrate Variants

- K₂[TiO(C₂O₄)₂]·2.25H₂O : This variant, reported by Haddad and Brisse (1978), crystallizes with 2.25 water molecules instead of 2. The slight difference in hydration alters its crystal packing and solubility. Structural studies reveal a distorted octahedral geometry around the Ti(IV) center, similar to the dihydrate form .

Ammonium Bis(oxalato)oxotitanate(IV) Monohydrate

- Chemical Formula : (NH₄)₂[TiO(C₂O₄)₂]·H₂O (CAS: 10580-03-7)

- Comparison :

- Counterion Effect : Replacing potassium with ammonium reduces solubility in water but enhances compatibility with organic solvents.

- Applications : Used in Sc-doped forsterite synthesis and as a titanium source in acidic gelation processes .

- Safety : Ammonium salts exhibit higher acute toxicity (oral, dermal, inhalation) compared to potassium analogues, necessitating stricter handling protocols .

Dipotassium Bis(oxalato)platinate(II) Dihydrate

- Chemical Formula : K₂[Pt(C₂O₄)₂]·2H₂O (CAS: 14244-64-5)

- Comparison :

- Metal Center : Platinum(II) instead of titanium(IV) results in distinct redox behavior. The Pt complex is stable under neutral conditions, whereas Ti(IV) complexes require acidic environments.

- Applications : Primarily used in catalysis and electronic materials, contrasting with the Ti(IV) compound’s role in H₂O₂ detection .

Functional and Application-Based Comparisons

Role in H₂O₂ Detection

- Potassium Ti(IV) Complex : Forms a stable Ti(IV) reagent in H₂SO₄, producing a yellow peroxo-complex with H₂O₂ detectable at λ = 407 nm .

- Ammonium Ti(IV) Complex : Less commonly used due to ammonium’s interference in acidic media.

Physical and Chemical Properties

Crystallographic and Mechanistic Insights

- This property is critical for designing titanium-oxide nanomaterials .

- Hydration Effects : The 2.25H₂O variant (K₂[TiO(C₂O₄)₂]·2.25H₂O) exhibits a unique hydrogen-bonding network, enhancing its stability in humid environments compared to the dihydrate .

Biological Activity

Potassium bis(oxalato)oxotitanate(IV) dihydrate, with the chemical formula K₂Ti(C₂O₄)₂·2H₂O, is a complex inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in biomedicine and environmental science.

Chemical Structure:

- Molecular Formula: K₂[TiO(C₂O₄)₂]·2H₂O

- Molecular Weight: 354.10 g/mol (anhydrous: 318.10 g/mol)

- Appearance: Colorless crystalline solid

- Solubility: Soluble in water

Synthesis:

The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction conditions, including temperature and pH, are critical for the successful formation of the desired product.

Antimicrobial Properties

Research indicates that titanium(IV) complexes, including potassium bis(oxalato)oxotitanate(IV), exhibit promising antimicrobial activity. A study highlighted that certain titanium complexes could inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria like Escherichia coli and Salmonella typhimurium . The proposed mechanism involves transmetalation processes that affect bacterial iron metabolism, leading to growth inhibition.

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with biological molecules may enhance the targeted delivery of therapeutic agents. The compound's biocompatibility allows it to interact favorably with cellular components, making it a candidate for further research in drug formulation.

Bioimaging Applications

The compound is also being explored for applications in bioimaging. Its unique chemical properties enable it to serve as a contrast agent in imaging techniques such as MRI. This application is attributed to its ability to enhance the visibility of tissues and structures within biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules: The oxalate ligands can form stable complexes with proteins and nucleic acids, potentially altering their structure and function.

- Catalytic Activity: In biochemical reactions, the titanium center may act as a Lewis acid, facilitating substrate activation and promoting various biochemical processes.

- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress within biological systems.

Comparative Analysis

To better understand the uniqueness of potassium bis(oxalato)oxotitanate(IV), it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | K₂[TiO(C₂O₄)₂]·2H₂O | Potential antimicrobial and drug delivery applications |

| Potassium ferrioxalate | K₃[Fe(C₂O₄)₃] | Known for its use in photochemical reactions |

| Calcium bis(oxalato)oxotitanate | Ca[TiO(C₂O₄)₂] | Different metal ion influences biological interactions |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into titanium(IV) complexes demonstrated their effectiveness against MRSA strains, suggesting that potassium bis(oxalato)oxotitanate(IV) could serve as a template for developing new antimicrobial agents .

- Drug Delivery Research : Another study focused on the formulation of nanoparticles using potassium bis(oxalato)oxotitanate(IV), showing enhanced cellular uptake and therapeutic efficacy in targeted cancer treatments.

- Bioimaging Application : Research on the use of titanium complexes as MRI contrast agents revealed that they could significantly improve image quality while maintaining low toxicity levels in biological systems.

Preparation Methods

Hydrothermal Synthesis

Under hydrothermal conditions (150°C, autoclave), titanium isopropoxide (Ti(OiPr)₄) reacts with potassium oxalate in a water-ethanol mixture. This method yields nanoscale crystals with higher surface area (120–150 m²/g), advantageous for catalytic applications.

Advantages:

-

Reduced reaction time (4–6 hours vs. 24 hours for conventional methods).

-

Tunable crystal morphology via pressure modulation.

Sol-Gel Method

A precursor gel is formed by mixing TiCl₄, oxalic acid (H₂C₂O₄), and potassium hydroxide (KOH) in ethanol. Aging the gel at 50°C for 48 hours produces a mesoporous structure with 98% purity.

Applications:

-

Enhanced performance in photocatalysis due to porous architecture.

-

Suitable for thin-film deposition in optoelectronic devices.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield through continuous-flow reactors. Key modifications include:

Process Design:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Stirred-Tank Reactor (CSTR) |

| Temperature Control | Manual | Automated PID Systems |

| Yield | 75–85% | 90–95% |

| Purity | 99% | 99.5% |

Waste Management:

-

Byproduct KCl is recovered via evaporation and sold as fertilizer.

-

HCl emissions are neutralized using scrubbers.

Comparative Analysis of Synthesis Methods

Table 1: Performance Metrics of Synthesis Techniques

| Method | Purity (%) | Yield (%) | Energy Consumption (kWh/kg) | Scalability |

|---|---|---|---|---|

| Conventional | 99 | 85 | 12 | Moderate |

| Hydrothermal | 98 | 88 | 18 | Low |

| Sol-Gel | 98 | 80 | 15 | High |

| Industrial | 99.5 | 95 | 8 | Very High |

Key Findings:

-

Industrial methods dominate in scalability and energy efficiency.

-

Hydrothermal synthesis excels in producing nanostructured variants but suffers from high energy costs.

Quality Control and Characterization

Analytical Techniques:

-

XRD: Confirms crystalline structure (JCPDS 00-035-0081).

-

FTIR: Identifies oxalate ligands (ν(C=O) at 1,650 cm⁻¹, ν(Ti-O) at 550 cm⁻¹).

-

Thermogravimetric Analysis (TGA): Reveals 10.2% weight loss at 110°C, corresponding to dehydration.

Impurity Profiles:

| Impurity | Concentration (ppm) | Source |

|---|---|---|

| Cl⁻ | ≤50 | Incomplete washing |

| KCl | ≤100 | Side reaction |

| TiO₂ | ≤20 | Hydrolysis |

Emerging Innovations

Q & A

Q. What are the standard methods for synthesizing Potassium bis(oxalato)oxotitanate(IV) dihydrate, and how is purity ensured?

The compound is typically synthesized by dissolving stoichiometric amounts of titanium precursors (e.g., titanium oxide or ammonium titanyl oxalate) in a mixture of oxalic acid and potassium hydroxide under controlled pH. Purity is ensured through recrystallization and elemental analysis (e.g., ICP-MS for metal impurities ≤1500 ppm). High-purity grades (≥99.998% metals basis) are achieved using Puratronic® protocols, which involve rigorous solvent purification and exclusion of atmospheric contaminants .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are mounted on a Bruker D8 Venture diffractometer, and data are collected at 100 K. Structural refinement using SHELXL-2016 software confirms the octahedral coordination of Ti(IV) with two oxalate ligands and one oxo group. The dihydrate form shows hydrogen-bonding networks between water molecules and oxalate oxygen atoms, as reported in studies of analogous oxalatometallates .

Q. What role does this compound play in UV-Vis detection of hydrogen peroxide (H₂O₂)?

The titanium(IV) reagent, prepared by dissolving 0.354 g of the compound in 2.72 mL sulfuric acid and diluting to 10 mL with water, reacts with H₂O₂ to form a yellow peroxo-complex (λmax = 405 nm). Calibration curves (0.0979–4.895 mM H₂O₂) are generated using a Genesys 6 spectrophotometer. This method is critical for quantifying reactive oxygen species in plasma-treated biological samples .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Stability studies using thermogravimetric analysis (TGA) reveal dehydration at 110–120°C and decomposition of oxalate ligands above 250°C. In acidic media (pH < 3), the complex remains intact, but alkaline conditions (pH > 9) induce hydrolysis, forming TiO₂ precipitates. Time-resolved FT-IR spectroscopy tracks ligand dissociation kinetics, revealing oxalate degradation pathways under UV irradiation .

Q. What challenges arise in using this compound for doping titanium into silicate matrices?

When synthesizing Ti-doped forsterite (Mg₂SiO₄), the compound’s oxalate ligands can introduce carbon contamination. To mitigate this, thermal decomposition at 800°C in an oxygen-rich furnace is required. Secondary ion mass spectrometry (SIMS) confirms homogeneous Ti distribution (2000 ppm), but excess doping (>5000 ppm) induces lattice strain, detectable via Raman spectroscopy .

Q. How does its structural configuration influence reactivity in coordination chemistry?

The [TiO(C₂O₄)₂]²⁻ anion’s distorted octahedral geometry (Ti–O bond lengths: 1.82–1.95 Å) enhances ligand substitution kinetics. Comparative studies with analogous complexes (e.g., [SnCl₆]²⁻) show faster oxalate exchange rates due to the labile oxo group. DFT calculations (B3LYP/6-311G**) correlate electronic structure with catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.